2,5-Difluoro-4-hydrazinylbenzonitrile
Overview
Description
2,5-Difluoro-4-hydrazinylbenzonitrile is a compound that is likely to be of interest due to the presence of both fluorine atoms and a hydrazinyl group attached to a benzonitrile moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on fluorinated heterocyclic compounds and hydrazinyl-substituted benzonitriles.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored, such as the formation of 5-perfluoroalkyl-1,2,4-triazoles through the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles . This process involves nucleophilic addition followed by ring-opening and closure, which could be relevant for synthesizing the 2,5-difluoro-4-hydrazinylbenzonitrile by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction has been used to determine the structure of a pyridine derivative with a hydrazino group, which revealed structural differences compared to related compounds . This technique could similarly be applied to analyze the molecular structure of 2,5-difluoro-4-hydrazinylbenzonitrile, providing insights into its geometric parameters and potential supramolecular interactions.
Chemical Reactions Analysis
The reactivity of the hydrazino group in the presence of fluorinated moieties could lead to various chemical reactions. For instance, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates that the benzonitrile group can participate in ring-forming reactions under acidic conditions . This knowledge could be applied to predict the reactivity of the hydrazinyl group in 2,5-difluoro-4-hydrazinylbenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds and their interactions have been studied, such as the role of fluorine in aggregation and complex C–F/C–H disorder . These findings suggest that the difluorobenzene moiety in 2,5-difluoro-4-hydrazinylbenzonitrile could lead to unique intermolecular interactions and influence its physical properties. Additionally, DFT computational methods have been used to analyze the geometrical structure, vibrational spectra, and NLO properties of a related molecule, 5-fluoro-2-methylbenzonitrile . Such computational studies could be employed to predict the properties of 2,5-difluoro-4-hydrazinylbenzonitrile, including its stability, electronic transitions, and thermodynamic behavior.
Scientific Research Applications
Radiofluorination in Pharmaceutical Chemistry
One of the significant applications of compounds like 2,5-Difluoro-4-hydrazinylbenzonitrile is in the field of radiofluorination for pharmaceuticals. For example, Zlatopolskiy et al. (2012) discussed the use of radiofluorinated 4-fluorobenzonitrile oxide for the preparation of radiopharmaceuticals, highlighting the compound's potential in medical imaging and diagnostics (Zlatopolskiy et al., 2012).
Synthesis of Polymers
In the synthesis of polymers, 2,5-Difluoro-4-hydrazinylbenzonitrile derivatives have been utilized. Kricheldorf et al. (2005) reported on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, demonstrating the use of these compounds in creating soluble polyethers (Kricheldorf et al., 2005).
Photochemistry and Spectroscopy
The photochemical properties of substituted benzonitriles, including 2,5-difluoro derivatives, have been studied by Bonnichon et al. (1999). Their research into the photochemistry of these compounds in aqueous solutions contributes to our understanding of their phototransformation and potential applications in spectroscopy (Bonnichon et al., 1999).
Organic Chemistry and Synthesis
In organic synthesis, 2,5-Difluoro-4-hydrazinylbenzonitrile derivatives are used in various reactions. Kosobokov et al. (2012) discussed the preparation of difluoro(trimethylsilyl)acetonitrile and its application as a cyanodifluoromethylating reagent, highlighting the versatility of difluoro compounds in chemical synthesis (Kosobokov et al., 2012).
Fluorescent and Colorimetric Indicators
Compounds like 2,5-Difluoro-4-hydrazinylbenzonitrile have also been investigated for their potential as fluorescent and colorimetric indicators. Ghosh et al. (2015) described the synthesis of a probe using 4-formylbenzonitrile, a related compound, for detecting palladium in breast cancer cells, indicating the relevance of such compounds in biomedical imaging (Ghosh et al., 2015).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2,5-difluoro-4-hydrazinylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-5-2-7(12-11)6(9)1-4(5)3-10/h1-2,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAOKUPWXCHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)NN)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448339 | |
Record name | 2,5-difluoro-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-hydrazinylbenzonitrile | |
CAS RN |
129946-63-0 | |
Record name | 2,5-difluoro-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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